1-(2-Azidoethyl)-4-isopentylpiperazine
Overview
Description
“1-(2-Azidoethyl)-4-isopentylpiperazine” is a compound that contains an azide group (-N3) and a piperazine ring. Piperazine rings are found in many pharmaceuticals and the azide group is often used in click chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(2-Azidoethyl)-4-isopentylpiperazine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where an azide ion replaces a leaving group .Chemical Reactions Analysis
Azides are known to participate in a variety of reactions, including click reactions and reductions . Piperazines can act as bidentate ligands in coordination chemistry .Scientific Research Applications
Biomedical Research and Applications
Azido compounds like “1-(2-Azidoethyl)-4-isopentylpiperazine” can be used for liposome surface functionalization , which is crucial for creating stabilizing and targeting carrier systems for delivering active molecules in biomedical research .
Bioconjugation
The azido group in compounds such as “1-(2-Azidoethyl)-4-isopentylpiperazine” makes it useful for bioconjugation . This process involves attaching biomolecules to each other or to other molecules, which is a key technique in molecular biology and drug discovery.
Click Chemistry
Azido compounds are important components in click chemistry reactions, which are widely used in chemical synthesis and materials science due to their high reliability and specificity .
Drug Discovery
The structural features of “1-(2-Azidoethyl)-4-isopentylpiperazine” suggest potential applications in drug discovery , especially considering the broad therapeutic spectrum of piperazine derivatives, including antidepressant, anticonvulsant, and anticancer properties .
Catalysis and Metal Organic Frameworks (MOFs)
Piperazine derivatives have been successfully used in the field of catalysis and the development of metal organic frameworks (MOFs) , which are important for various industrial processes .
Synthesis of Heterocycles
Organic azides are involved in synthesizing various heterocycles, which are compounds with a ring structure that contains at least one atom other than carbon. These heterocycles have numerous applications in pharmaceuticals and agrochemicals .
Safety And Hazards
properties
IUPAC Name |
1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZMZLXHBXFJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-isopentylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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